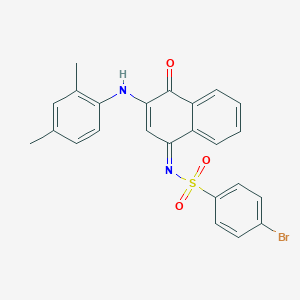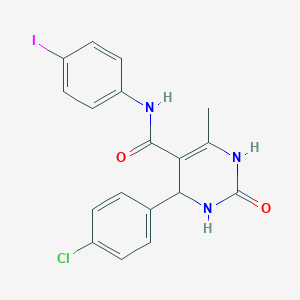
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first synthesized in 1972 by a group of researchers at the Swiss pharmaceutical company Hoffmann-La Roche. Since then, Moclobemide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate acts as a reversible inhibitor of MAO-A, which is responsible for the breakdown of monoamine neurotransmitters in the brain. By inhibiting MAO-A, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate increases the levels of monoamine neurotransmitters in the brain, which leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in the regulation of mood, anxiety, and other emotional states. 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate also increases the activity of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate in lab experiments is its specificity for MAO-A inhibition, which allows researchers to study the effects of monoamine neurotransmitters on various physiological and behavioral processes. However, one limitation of using 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate. One area of interest is the potential use of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate in the treatment of other neurological and psychiatric disorders such as bipolar disorder, schizophrenia, and obsessive-compulsive disorder. Another area of interest is the development of novel MAO-A inhibitors with improved specificity and efficacy. Additionally, the role of BDNF in the therapeutic effects of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate could be further investigated.
Méthodes De Synthèse
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate involves the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-carboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate works by inhibiting the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in the regulation of mood, anxiety, and other emotional states.
Propriétés
Formule moléculaire |
C25H20O7 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C25H20O7/c1-28-17-10-15(11-18(12-17)29-2)25(27)32-16-8-9-20-23(13-16)31-14-21(24(20)26)19-6-4-5-7-22(19)30-3/h4-14H,1-3H3 |
Clé InChI |
FDVGXZDRFJMNRS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC |
SMILES canonique |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)


![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)